1-(2-(4-Ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone
CAS No.: 899971-85-8
Cat. No.: VC4522839
Molecular Formula: C24H27N3O3
Molecular Weight: 405.498
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899971-85-8 |
|---|---|
| Molecular Formula | C24H27N3O3 |
| Molecular Weight | 405.498 |
| IUPAC Name | 1-[2-(4-ethoxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone |
| Standard InChI | InChI=1S/C24H27N3O3/c1-3-29-19-10-8-18(9-11-19)21-16-22-20-6-4-5-7-23(20)30-24(27(22)25-21)12-14-26(15-13-24)17(2)28/h4-11,22H,3,12-16H2,1-2H3 |
| Standard InChI Key | RFFDMJWMXFUDOR-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC35CCN(CC5)C(=O)C |
Introduction
The compound 1-(2-(4-Ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c] oxazine-5,4'-piperidin]-1'-yl)ethanone is a complex organic molecule featuring a spirocyclic structure. This structure integrates various chemical moieties, including a piperidine ring and a pyrazolo-oxazine framework, which contribute to its potential biological activity and applications in medicinal chemistry. Despite the lack of specific information on this exact compound in the provided search results, similar compounds with spirocyclic structures have been studied for their pharmacological properties and potential therapeutic applications.
Synthesis and Chemical Reactions
The synthesis of similar spirocyclic compounds typically involves multiple steps, including condensation reactions and cyclization processes. Specific conditions such as temperature, solvent choice, and catalysts can influence the yield and purity of the final product.
Synthesis Steps:
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Starting Materials: Typically involve aromatic amines, aldehydes, and other precursors necessary for forming the spirocyclic core.
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Condensation and Cyclization: Involves the formation of the pyrazolo-oxazine ring through condensation reactions followed by cyclization.
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Introduction of Functional Groups: Addition of the ethoxyphenyl and ethanone moieties through further chemical transformations.
Biological Activity and Applications
Spirocyclic compounds, including those with pyrazolo-oxazine frameworks, have been explored for their potential biological activities, such as anti-inflammatory, anticancer, and neuroprotective effects. The presence of diverse functional groups in these compounds allows them to interact with various biological targets, making them valuable scaffolds for drug design.
| Potential Biological Activities | Description |
|---|---|
| Anti-inflammatory | Interaction with enzymes or receptors involved in inflammation pathways |
| Anticancer | Potential to inhibit cell proliferation or induce apoptosis in cancer cells |
| Neuroprotective | Possible interaction with neurotransmitter systems or protection against neurodegenerative processes |
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